N~2~-1,3-Benzodioxol-5-yl-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide exerts its pharmacological effects by acting as a competitive antagonist at the bradykinin B1 receptor. [] This implies that it binds to the receptor, preventing the binding of endogenous bradykinin and its analogs, thus inhibiting the activation of downstream signaling pathways associated with inflammation and pain.
N~2~-1,3-Benzodioxol-5-yl-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide, known as SSR240612, has demonstrated significant potential in various preclinical models of inflammatory and pain conditions. [] Its key applications include:
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 17699-05-7
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 72691-25-9